(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(4-(morpholinosulfonyl)phenyl)methanone
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Description
(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(4-(morpholinosulfonyl)phenyl)methanone is a useful research compound. Its molecular formula is C29H31N3O9S and its molecular weight is 597.64. The purity is usually 95%.
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Scientific Research Applications
New Benzylisoquinoline Alkaloid Discovery
A study identified a new benzylisoquinoline alkaloid, closely related to the given compound, extracted from the leaves of Beilschmiedia brevipes. This discovery contributes to the understanding of the chemical diversity in natural products and their potential therapeutic applications (Pudjiastuti et al., 2010).
Synthesis of Pyrroloquinolines
Another study demonstrated the transformation of similar compounds into pyrrolo[4,3,2-de]quinolines, contributing to formal total syntheses of various complex marine alkaloids. This showcases the compound's role in synthetic organic chemistry, enabling the creation of novel molecules with potential biological activities (Roberts et al., 1997).
Therapeutic Agent Derivatives
Research into N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivatives highlighted compounds structurally related to the query as promising therapeutic agents with anticancer, antibacterial, antifungal, anti-inflammatory, and immunomodulatory properties. This emphasizes the potential medicinal chemistry applications of such compounds (Bonilla-Castañeda et al., 2022).
Azomethine Ylides Formation
A method for preparing stable azomethine ylides from 1,3-dipolar cycloadducts of dihydroisoquinoline-2-oxides was developed, showcasing the compound's role in generating ylides for further chemical transformations. This research could be beneficial for developing new synthetic routes in organic chemistry (Coşkun & Tuncman, 2006).
Heterocyclization Products
The reactivity of a similar compound with o-quinone methides to produce heterocyclization products was explored, indicating its utility in synthesizing complex heterocyclic systems that are core structures in many natural products and pharmaceuticals (Osyanin et al., 2011).
Properties
IUPAC Name |
[6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-(4-morpholin-4-ylsulfonylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O9S/c1-38-27-17-21-11-12-31(29(33)20-3-9-24(10-4-20)42(36,37)30-13-15-40-16-14-30)26(25(21)18-28(27)39-2)19-41-23-7-5-22(6-8-23)32(34)35/h3-10,17-18,26H,11-16,19H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGUSFQCCZJXICB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(N(CCC2=C1)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)COC5=CC=C(C=C5)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O9S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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